Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied . Another related compound, 4-methoxyphenyl(4-(thiophen-2-yl)thiazol-2-yl)methanone, was synthesized from α-haloketones .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve reactions with thiourea or α-haloketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Scientific Research Applications
Antimitotic Agents and Biological Activity
- The compound and its derivatives have been studied for their antimitotic properties. Chiral isomers of related compounds show differential biological activity, with some isomers being more potent than others. This indicates potential applications in cancer research and treatment due to their activity in biological systems (Temple & Rener, 1992).
Synthesis and Reactivity
- The reactivity of Ethyl N-(2-methoxycarbonylphenyl)thiocarbamate and related compounds with nucleophilic reagents to yield a variety of quinazolinones and tricyclic and tetracyclic products showcases the compound's versatility in synthetic chemistry. This could lead to the development of new chemical entities with potential pharmacological activities (Dean & Papadopoulos, 1982).
Chemical Transformations
- Transformations of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted compounds have been explored, demonstrating the compound's flexibility in chemical transformations. This highlights its utility in creating a diverse array of derivatives for further biological evaluation (Albreht et al., 2009).
Antimicrobial and Antioxidant Properties
- Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and tested for their antimicrobial and antioxidant activities. Such studies suggest potential applications in the development of new antimicrobial and antioxidant agents (Vinusha et al., 2015).
Electropolymerization and Electrochemical Studies
- Novel monomers related to the compound have been synthesized and characterized for their electrochemical activity. This research opens up applications in materials science, particularly in the development of electrochromic materials and devices (Hu et al., 2013).
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
Some 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, a crucial process in cell division . This suggests that the compound might interact with its targets, possibly tubulin or similar proteins, leading to the inhibition of cell division and thus exerting its anticancer effects.
Biochemical Pathways
This disruption could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Based on the potential mode of action, the compound could lead to cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth .
Future Directions
Properties
IUPAC Name |
ethyl N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-4-6-12(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNILQRDVQLZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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